IAA-L-Ala Exhibits the Slowest Enzymatic Hydrolysis Velocity Among Alanine-Conjugated Auxin Analogs
In a direct head-to-head comparison using purified recombinant BrILL2 amidohydrolase from Brassica rapa, the relative hydrolyzing reaction velocity decreased in the rank order IPA-Ala > IBA-Ala > IAA-Ala [1]. IAA-L-Ala was the poorest substrate among the three alanine conjugates tested, establishing its comparatively slower free IAA release rate in this system.
| Evidence Dimension | Relative enzymatic hydrolysis velocity |
|---|---|
| Target Compound Data | Slowest; rank order: 3rd of 3 |
| Comparator Or Baseline | IPA-Ala (fastest), IBA-Ala (intermediate) |
| Quantified Difference | IPA-Ala > IBA-Ala > IAA-Ala; BrILL2 was approximately 15-fold more active than BrIAR3 on IPA-Ala |
| Conditions | Purified recombinant BrILL2 and BrIAR3 enzymes; in vitro assay |
Why This Matters
This rank-order difference enables researchers to select IAA-L-Ala specifically when a slower, more sustained auxin release profile is desired, as opposed to the rapid hydrolysis characteristic of long-chain alanine conjugates.
- [1] Savić B, Tomić S, Magnus V, Gruden K, Barle K, Grenkovic R, Ludwig-Müller J, Salopek-Sondi B. Auxin amidohydrolases from Brassica rapa cleave the alanine conjugate of indolepropionic acid as a preferable substrate: a biochemical and modeling approach. Plant Cell Physiol. 2009;50(9):1587-1599. View Source
